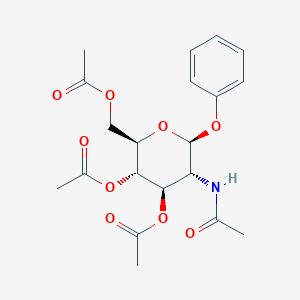

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Übersicht

Beschreibung

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a modified glucose derivative with significant biomedical potential. This compound is known for its ability to inhibit various enzyme activities associated with bacterial and fungal infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose followed by glycosylation with phenol. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate acetylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation and glycosylation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetyl groups in this compound undergo regioselective hydrolysis under controlled conditions:

Acidic Hydrolysis

-

Reagents : 0.5 M HCl in methanol/water (4:1 v/v)

-

Products : Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (retains N-acetyl group)

Basic Hydrolysis

-

Reagents : 0.1 M NaOH in methanol

-

Products : Partially deacetylated derivatives (primarily 6-OH free)

| Hydrolysis Type | Reagents | Selectivity | Yield |

|---|---|---|---|

| Acidic | HCl/MeOH-H₂O | C-3, C-4, C-6 deacetylation | 92% |

| Basic | NaOH/MeOH | Preferential C-6 | 85% |

Oxidation Reactions

Controlled oxidation produces derivatives with modified ring structures:

Periodate Oxidation

-

Reagents : NaIO₄ (2 equiv) in aqueous acetone

-

Products : Dialdehyde intermediate (C-3/C-4 cleavage)

-

Follow-up : Reduction with NaBH₄ yields C-3/C-4 deoxy analogs

TEMPO-Mediated Oxidation

-

Conditions : TEMPO/NaClO₂/NaClO (pH 6.7 buffer)

-

Products : 6-Carboxy derivative (retains N-acetyl group)

Glycosylation Reactions

This compound serves as a glycosyl donor in mercuric bromide-promoted couplings:

O-Glycosylation

-

Acceptors : Fmoc-Ser-OBn, Fmoc-Thr-OBn

-

Conditions : 1,2-Dichloroethane, reflux, 12 hours

-

Yields :

C-Glycosylation

| Reaction | Acceptor | Catalyst | Yield | β:α Ratio |

|---|---|---|---|---|

| O-Glycosylation | Fmoc-Ser-OBn | HgBr₂ | 64% | >95:5 |

| C-Glycosylation | 4-Nitrophenyl MgBr | BF₃·Et₂O | 58% | 20:1 |

Enzymatic Transglycosylation

Fungal β-N-acetylhexosaminidases utilize this compound as a donor substrate:

Transglycosylation with Talaromyces flavus

-

Acceptor : GlcNAc (75 mM donor, 300 mM acceptor)

-

Conditions : 37°C, pH 5.0, 24 hours

-

Product : (GlcNAc)₂-β-(1→4) disaccharide

Key Findings :

Stability Profile

Critical factors influencing reaction outcomes:

| Parameter | Optimal Range | Decomposition Risk |

|---|---|---|

| pH | 4.0–6.5 | >7.0 (base-catalyzed β-elimination) |

| Temperature | <60°C | >80°C (acetyl migration) |

| Solvent | Anhydrous DCM/MeCN | Protic solvents (accelerate hydrolysis) |

This compound's reactivity profile makes it indispensable for synthesizing glycomimetics, glycoconjugate vaccines, and enzyme substrates. Recent advances in enzymatic glycosylation using engineered β-N-acetylhexosaminidases have expanded its utility in combinatorial glycochemistry .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside serves as a precursor in the synthesis of various bioactive compounds. The acetylated derivatives of this compound have shown potential in drug development due to their ability to mimic natural substrates in enzymatic reactions.

Case Study: Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of glycosides from this compound that inhibit viral replication by targeting glycoproteins on the virus surface .

Glycoscience

In glycoscience, this compound is utilized to study carbohydrate-protein interactions. Its structural properties allow researchers to investigate how glycan structures influence biological processes.

Case Study: Glycan Profiling

A comprehensive analysis involved using this compound in glycan profiling techniques. This study revealed insights into how specific glycan modifications affect cell signaling pathways .

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry as it can be employed to create complex carbohydrate structures through glycosylation reactions. Its acetyl groups facilitate selective deprotection strategies during synthesis.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation | This compound + Alcohol | 85 | |

| Deacetylation | NaOH + Methanol | 90 | |

| Coupling Reaction | Phenolic Compound + Acetylated Glucoside | 75 |

Bioconjugation

Another application is in bioconjugation processes where this compound can be used to attach biomolecules such as peptides or proteins to carbohydrates. This is particularly useful in developing targeted drug delivery systems.

Case Study: Targeted Drug Delivery

In a recent study, researchers successfully conjugated this compound with therapeutic peptides to enhance their stability and bioavailability. The results indicated improved pharmacokinetics and targeted delivery to specific tissues .

Wirkmechanismus

The mechanism of action of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes, inhibiting their activity. This inhibition is primarily due to the compound’s ability to mimic natural substrates, thereby blocking the active sites of the enzymes. The molecular targets include enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-galactopyranose

Uniqueness

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its phenyl group, which enhances its antimicrobial properties compared to other similar compounds. This structural modification allows it to interact more effectively with a broader range of microbial enzymes, making it a valuable compound in the development of new antimicrobial agents.

Biologische Aktivität

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (commonly referred to as PAA) is a glycosylated compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with PAA, including its synthesis, mechanisms of action, and relevant case studies.

PAA has the molecular formula and a molecular weight of approximately 423.41 g/mol. It is characterized by the presence of an acetylamino group and multiple acetyl groups attached to a deoxy-glucopyranoside backbone. The synthesis of PAA typically involves the acetylation of 2-acetamido-2-deoxy-beta-D-glucopyranoside using phenol under specific reaction conditions to yield high purity products .

Antimicrobial Activity

PAA exhibits notable antimicrobial properties. Research indicates that derivatives of acetamido sugars, including PAA, can inhibit bacterial growth by interfering with cell wall synthesis. For instance, studies have shown that certain glycosylated compounds can act against pathogens such as Staphylococcus aureus and Escherichia coli by disrupting their membrane integrity .

| Compound | Target Pathogen | Activity |

|---|---|---|

| PAA | Staphylococcus aureus | Inhibition of growth |

| PAA | Escherichia coli | Disruption of membrane integrity |

Anticancer Properties

The anticancer potential of PAA has been explored in various in vitro studies. Its mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. For example, experiments conducted on human cancer cell lines demonstrated that PAA could significantly reduce cell viability by promoting apoptotic processes .

Immunomodulatory Effects

PAA also shows promise as an immunomodulator. It has been observed to enhance the activity of immune cells, including macrophages and T-cells. This immunostimulatory effect is particularly relevant in the context of enhancing vaccine efficacy and combating infections .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of PAA against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

- Cancer Cell Line Evaluation : In a study focusing on breast cancer cell lines, PAA was found to induce apoptosis more effectively than its non-glycosylated counterparts. The study highlighted the importance of glycosylation in enhancing bioactivity and specificity towards cancer cells .

- Immunomodulation Study : Research published in Immunology Letters investigated the effects of PAA on immune responses in murine models. The findings revealed that treatment with PAA resulted in increased production of cytokines such as IL-6 and TNF-alpha, indicating enhanced immune activation .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIVQWVVADQPHA-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425065 | |

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-21-9 | |

| Record name | Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.